molecular formula C27H30FN5O3 B1666237 AZD7624 CAS No. 1095004-78-6

AZD7624

Número de catálogo: B1666237
Número CAS: 1095004-78-6
Peso molecular: 491.6 g/mol
Clave InChI: NNKPHNTWNILINE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZD-7624 es un inhibidor de molécula pequeña desarrollado por AstraZeneca para el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC). Se dirige a la vía de la quinasa 14 activada por mitógeno de proteína (p38 alfa), que desempeña un papel crucial en la regulación y activación de mediadores proinflamatorios .

Métodos De Preparación

La síntesis de AZD-7624 implica varios pasos, incluida la preparación de intermediarios clave y las reacciones de acoplamiento finales. La ruta sintética generalmente comienza con la preparación de un derivado de piridina sustituido, seguido de una serie de reacciones de acoplamiento para introducir varios grupos funcionales. Las condiciones de reacción a menudo implican el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como la aminación de Suzuki o Buchwald-Hartwig . Los métodos de producción industrial se centran en optimizar estas reacciones para la síntesis a gran escala, asegurando un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

AZD-7624 experimenta varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

COPD Exacerbation Prevention

  • Study Design : A Phase IIa clinical trial investigated the efficacy of AZD7624 in reducing acute exacerbations in COPD patients. The study involved a double-blind, placebo-controlled design, enrolling 213 participants aged 40-85 years with a history of frequent exacerbations while on maintenance therapy .
  • Results : While this compound demonstrated a significant reduction in inflammatory biomarkers such as sputum neutrophils and tumor necrosis factor-alpha (TNF-α) in earlier studies, it failed to show a statistically significant difference in time to first moderate or severe exacerbation compared to placebo . Specifically, the drug reduced sputum neutrophils by 56.6% and TNF-α by 85.4% after a lipopolysaccharide challenge .

Inflammatory Biomarker Modulation

  • Mechanistic Insights : In vitro studies indicated that this compound effectively decreased cytokine release from alveolar macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent . This aligns with the hypothesis that inhibiting p38 MAPK could enhance glucocorticoid-dependent anti-inflammatory pathways .

This compound vs. Budesonide

  • A comparative study assessed the differential anti-inflammatory effects of this compound and budesonide (a corticosteroid) on cytokine release from LPS-stimulated alveolar macrophages. While both compounds exhibited anti-inflammatory properties, this compound's unique mechanism as a p38 MAPK inhibitor may offer complementary benefits when used alongside traditional corticosteroids in COPD management .

Summary of Findings

The application of this compound in clinical settings has shown promise but also limitations:

Application AreaFindings
COPD Exacerbation Prevention No significant difference in exacerbation rates compared to placebo
Inflammatory Biomarker Modulation Significant reductions in neutrophil and TNF-α levels post-LPS challenge
Comparative Efficacy Potential for additive effects with corticosteroids like budesonide

Mecanismo De Acción

AZD-7624 ejerce sus efectos inhibiendo la actividad de la quinasa 14 activada por mitógeno de proteína (p38 alfa). Esta quinasa participa en la regulación de citocinas proinflamatorias, como el factor de necrosis tumoral alfa (TNF-alfa) y la interleucina-6 (IL-6). Al inhibir la p38 alfa, AZD-7624 reduce la producción de estas citocinas, lo que disminuye la inflamación y mejora la función pulmonar en pacientes con EPOC .

Comparación Con Compuestos Similares

AZD-7624 es único por su alta selectividad para las isoformas p38 alfa y p38 beta, mientras que es inactivo en las isoformas gamma y delta. Compuestos similares incluyen:

Actividad Biológica

AZD7624 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the p38α and p38β isoforms. This compound has been studied primarily for its potential therapeutic applications in chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. Below, we explore its biological activity, including mechanisms of action, pharmacokinetics, and findings from various studies.

This compound exerts its biological effects primarily by inhibiting the p38 MAPK pathway, which is crucial in mediating inflammatory responses. The compound has demonstrated:

  • Inhibition of MAPK14 (p38α) : this compound shows an IC50 of 0.1 nM for MAPK14, indicating potent inhibition .
  • Cytokine Release Prevention : It prevents tumor necrosis factor-alpha (TNF-α) release from human peripheral blood mononuclear cells (PBMCs) with an IC50 of approximately 3.5 nM .
  • Selectivity : this compound is highly selective for p38α and p38β isoforms, with over 10,000-fold selectivity against p38γ and p38δ isoforms .

Pharmacokinetics

This compound is administered via inhalation, leading to rapid absorption with a Tmax of approximately 5 minutes. The elimination is primarily through feces, with a terminal half-life ranging from 34 to 72 hours after single inhalation doses between 580 µg to 2030 µg .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces cytokine production in response to lipopolysaccharide (LPS) stimulation:

  • Cytokine Inhibition : In a study involving bronchoscopy samples from COPD patients, this compound inhibited TNF-α by approximately 85.4% and sputum neutrophils by 56.6% after LPS challenge .
  • Comparison with Budesonide : this compound demonstrated greater efficacy than the corticosteroid budesonide on cytokine production from bronchial epithelial cells, highlighting its potential as an alternative anti-inflammatory agent .

Clinical Trials

This compound has been evaluated in several clinical trials focusing on COPD:

  • Phase 2a Trials : Inhaled this compound was assessed for safety and tolerability in healthy volunteers and COPD patients. The trials reported no significant adverse effects or changes in vital signs .
  • Proof of Principle Study : Despite showing strong biological activity in preclinical models, this compound did not significantly reduce the frequency of exacerbations in COPD patients compared to placebo .

Case Studies

A notable case study involved a randomized controlled trial where the differential effect on C-reactive protein (CRP) levels after steroid withdrawal was observed. Although this compound showed biological activity by reducing inflammatory markers, it failed to translate this into clinical benefit regarding exacerbation rates in COPD patients .

Summary Table of Key Data

ParameterValue/Observation
IC50 for MAPK14 0.1 nM
IC50 for TNF-α Release ~3.5 nM
Tmax (Absorption) ~5 minutes
Terminal Half-Life 34 to 72 hours
Cytokine Inhibition (TNF-α) ~85.4% reduction post-LPS challenge
Efficacy vs Budesonide Greater effect on bronchial epithelial cells

Propiedades

IUPAC Name

N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKPHNTWNILINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095004-78-6
Record name AZD-7624
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095004786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-7624
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4CR02JTD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-[3-[[1-[2-(2-chloroethoxy)phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-N-cyclopropyl-5-fluoro-4-methyl-benzamide (Example 259d, 10 g) in dioxane (25 mL) was treated with methylamine (15 mL of a 40 wt % aqueous solution). The resulting mixture was stirred at 100° C. for 16 h in a sealed tube. The reaction mixture was cooled, filtered and the solvents removed in vacuo to give crude product (˜10 g). The crude product (˜8.0 g) was purified by RPHPLC (Waters X-Bridge column, 95-5% gradient of aqueous 0.2% ammonia in acetonitrile as mobile phase). The product containing fractions were combined, evaporated and triturated with diethyl ether overnight. The white solid was collected by filtration and dried in vacuo to afford the title compound (4.14 g). NMR consistent with that described above in example 259.
Name
3-[3-[[1-[2-(2-chloroethoxy)phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-N-cyclopropyl-5-fluoro-4-methyl-benzamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-[3-[[1-[2-(2-chloroethoxy)phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-N-cyclopropyl-5-fluoro-4-methyl-benzamide (Example 259d 0.5 g) and 40% methylamine in water (0.697 mL) were heated at 100° C. in dioxane (8 mL) in a sealed tube for 24 h. Purification of the cooled solution by preparative HPLC (Xbridge column—acetonitrile/0.2% ammonia mobile phase) gave the title compound (270 mg).
Name
3-[3-[[1-[2-(2-chloroethoxy)phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-N-cyclopropyl-5-fluoro-4-methyl-benzamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Example 259d
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.697 mL
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a slurry of benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate (15.0 g, 19.0 mmol), ammonium formate (4.9 g, 76.0 mmol) and 5% Pd/C (8.20 g, 3.8 mmol) in ethanol (150 mL) was charged water (6.8 mL, 379.8 mmol) and formic acid (1.49 mL, 388.0 mmol). The mixture was heated to 50° C. and held for 1 h before being cooled to 20° C. The mixture was filtered through a Celite pad, and the filter cake washed with ethanol (3×15 mL). The filtrates were combined and distilled (60° C. jacket temperature) to adjust the concentration of the solution to 2 rel. vol. with respect to the starting benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate. Isopropyl acetate (75 mL) was charged and the mixture cooled to 40° C. at 0.25° C./min. After seeding with the subtitle compound hydrobromide salt, the mixture was cooled further to 20° C. at 0.25° C./min. Isopropyl acetate (75 mL) was charged and the slurry cooled to 5° C. before being held for 1 h. The slurry was then filtered. The filter cake was washed with isopropyl acetate (15 mL) and dried under vacuum on the filter until de-liquoring was complete. The filter cake was then slurried in ethyl acetate (150 mL) and aq. sodium hydroxide (1 M, 150 mL) charged. The biphasic mixture was stirred at 20-25° C. until full dissolution was achieved (˜30 min). The phases were separated and the upper organic phase washed with aq. sodium hydroxide (1 M, 150 mL). The solution was then heated to 50° C. and distilled under reduced pressure to double the concentration (75 mL distillate removed). The solution was heated to 70° C. and heptane (56 mL) charged slowly. After seeding with the subtitle compound, the mixture was cooled to 25° C. at 0.25° C./min. Further heptane (19 mL) was charged slowly and the slurry cooled to 5° C. before being held for 1 h. The slurry was then filtered. The filter cake was washed with heptane (15 mL) and dried under vacuum at 40° C. to afford N-cyclopropyl-3-fluoro-4-methyl-5-[3-[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropylamino]-2-oxo-1(2H)-pyrazinyl]benzamide (6.0 g, 96.0% w/w).
Name
benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
8.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

10% Pd/C (87 L paste ex. Johnson Matthey, 110 mg) was washed with isopropanol (10 mL) and then suspended in further isopropanol (10 mL). A sample of this suspension (291 μL, ˜3.2 mg Pd/C) was added to a solution of benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate (Preparation 4e, 10.5 mg, 14.9 μmol) and ammonium formate (33.3 mg, 512 μmol) in isopropanol (0.1 mL). The reaction vessel was sealed and the suspension heated to 80° C. (jacket temperature) for 10 min. The reaction mixture was then filtered through Celite and the cake washed with ethyl acetate. The filtrates were combined and washed with brine that had been basified to pH 12 with KOH. The solution was filtered through a short pad of sodium sulfate and concentrated to dryness in vacuo to afford N-cyclopropyl-3-fluoro-4-methyl-5-[3-[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropylamino]-2-oxo-1(2H)-pyrazinyl]benzamide (6.0 mg) as a colourless solid.
Name
benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate
Quantity
10.5 mg
Type
reactant
Reaction Step One
Quantity
33.3 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD7624
Reactant of Route 2
AZD7624
Reactant of Route 3
AZD7624
Reactant of Route 4
AZD7624
Reactant of Route 5
Reactant of Route 5
AZD7624
Reactant of Route 6
Reactant of Route 6
AZD7624

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.